CID 167995996

Description

Historical Trajectory of Glucocorticoid Research and Synthetic Derivatization

The journey of glucocorticoid research began in the 19th century with Thomas Addison's description of patients who benefited from adrenal extracts, a condition now known as Addison's disease. nih.gov The first concrete clinical evidence that animal adrenocortical tissue extracts could treat human adrenal failure was demonstrated in 1930. nih.govresearchgate.netclinexprheumatol.org Through the chemical analysis of these extracts, primarily in the labs of Edward Kendall and Tadeus Reichstein, it became clear that the adrenal cortex produces multiple steroid hormones, not a single one. nih.govresearchgate.net By 1940, researchers had categorized these steroids into two main groups: those affecting sodium and fluid retention and those with anti-inflammatory and anti-shock properties. nih.govresearchgate.netclinexprheumatol.org A critical structural feature distinguishing these functions was the oxygenation at the C11 position of the steroid skeleton. nih.govresearchgate.net

A landmark moment in glucocorticoid therapy occurred in 1948 when Philip Hench and his colleagues treated the first rheumatoid arthritis patient with "Compound E," later known as cortisone (B1669442). researchgate.netclinexprheumatol.orgbmj.com This success spurred the beginning of oral and intra-articular administration of cortisone and hydrocortisone (B1673445) around 1950-1951. nih.govresearchgate.net The groundbreaking work of Hench, Kendall, and Reichstein on adrenal cortex hormones earned them the Nobel Prize in Physiology or Medicine in 1950. nih.govresearchgate.netnih.gov

The success of natural corticosteroids fueled the drive for synthetic derivatization to create more potent agents with fewer side effects. The 1950s saw significant progress, with semi-synthetic production of cortisone becoming viable by 1952. nih.govresearchgate.net Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. nih.govresearchgate.netresearchgate.net This era of synthetic chemistry aimed to enhance therapeutic effects; for example, introducing a double bond in the A-ring of the steroid structure was found to increase its binding affinity for the glucocorticoid receptor. mdpi.com However, despite creating more potent anti-inflammatory compounds, the challenge of separating these desired effects from metabolic side effects remained. researchgate.net By 1960, the full spectrum of toxic effects from chronic corticosteroid use had been documented. nih.govresearchgate.net This led to further research in the 1970s on using other drugs, like methotrexate, to lower the required corticosteroid dosages. nih.govclinexprheumatol.org

Rationale for Dexamethasone (B1670325) Derivatization: Research Perspectives on Prodrug Strategies and Enhanced Properties

The chemical modification of established drugs, a process known as derivatization, is a key strategy in pharmaceutical sciences to enhance a drug's therapeutic properties. researchgate.net For glucocorticoids like dexamethasone, derivatization is often employed to create prodrugs—inactive or less active molecules that are converted into the active parent drug within the body. nih.govnih.gov This approach is advantageous as it can overcome limitations of the parent compound, such as poor solubility, instability, or lack of targeted delivery. nih.govnih.gov

Research into glucocorticoid derivatization focuses on several key objectives:

Enhanced Solubility: Many steroid hormones are poorly soluble in water, which can limit their formulation options. Creating salt forms or adding hydrophilic moieties are common strategies to increase aqueous solubility. cymitquimica.com Dexamethasone sodium metasulfobenzoate, as a sodium salt, is an example of a derivative with enhanced water solubility, making it suitable for aqueous solutions used in parenteral administration. cymitquimica.com Dexamethasone 21-phosphate disodium (B8443419) salt is another example of a water-soluble prodrug. mdpi.com

Improved Permeability and Bioavailability: Prodrug strategies can be used to modulate a drug's ability to cross biological membranes. nih.gov For instance, attaching a drug to specific carriers, like dipeptides, can utilize transport systems in cells to enhance absorption. nih.gov In other cases, increasing lipophilicity can improve penetration across membranes like the cornea. nih.gov

Targeted Delivery: The long-term use of potent glucocorticoids is often limited by systemic side effects. nih.gov Prodrugs can be designed to be activated at a specific site, such as an area of inflammation or a tumor, thereby concentrating the drug's effect where it is needed and reducing exposure to non-target tissues. nih.govrsc.org Strategies include linking the steroid to polymers, antibodies, or other molecules that direct it to a specific location. nih.govnih.gov

Modified Release Profile: Derivatization can alter the rate at which a drug is absorbed, metabolized, and eliminated. This can be used to create sustained-release formulations that provide a longer duration of action, reducing the need for frequent administration. mdpi.comnih.gov

The process of derivatization involves modifying functional groups on the parent molecule. For dexamethasone, the hydroxyl groups are common sites for modification, often through esterification. mdpi.comnih.govnih.gov The choice of the derivatizing agent is crucial and depends on the desired physicochemical and biological properties of the final product. researchgate.net

Current Academic Significance and Research Focus of Dexamethasone Metasulfobenzoate Sodium

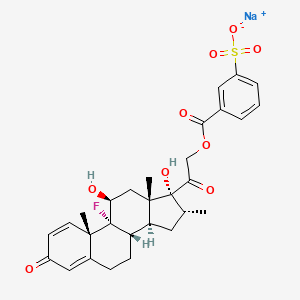

Dexamethasone metasulfobenzoate sodium (C₂₉H₃₂FNaO₉S) is a well-established derivative of dexamethasone, valued for its specific physicochemical properties derived from its structure as a sodium sulfobenzoate salt. nih.govcymitquimica.com Its primary academic and clinical significance lies in its enhanced water solubility compared to the parent dexamethasone molecule, a direct result of the derivatization strategy. cymitquimica.com This property makes it a suitable candidate for formulations where high aqueous solubility is necessary. cymitquimica.com

The compound is a functional example of the prodrug and derivatization strategies discussed previously. It represents a successful application of chemical modification to optimize a drug for specific delivery routes. nih.govcymitquimica.com While much of the novel research in glucocorticoid delivery now focuses on advanced systems like nanoparticles, hydrogels, and complex polymer conjugates, established derivatives like dexamethasone metasulfobenzoate sodium remain relevant. nih.govnih.govmdpi.com

Current academic interest in such derivatives often involves their use as reference standards or components in analytical and formulation studies. For example, research in analytical chemistry requires highly characterized reference materials for developing and validating methods to detect and quantify steroids in various matrices. nih.govoup.com Furthermore, studies on drug delivery systems may use established soluble forms of dexamethasone to compare the release profiles and efficacy of new formulations. mdpi.com

The compound is identified by several synonyms, including Dexamethasone sodium m-sulfobenzoate and Dexamethasone 21-(3-sulfobenzoate) sodium salt. nih.govcymitquimica.com Its properties are well-documented in chemical databases.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | sodium;3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | nih.gov |

| Molecular Formula | C₂₉H₃₂FNaO₉S | nih.govcymitquimica.com |

| Molecular Weight | 598.6 g/mol | nih.govdrugbank.com |

| CAS Number | 3936-02-5 | nih.govdrugbank.combiosynth.com |

| Parent Compound | Dexamethasone | nih.govcymitquimica.com |

Structure

3D Structure of Parent

Properties

CAS No. |

3936-02-5 |

|---|---|

Molecular Formula |

C29H33FNaO9S |

Molecular Weight |

599.6 g/mol |

IUPAC Name |

sodium 3-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate |

InChI |

InChI=1S/C29H33FO9S.Na/c1-16-11-22-21-8-7-18-13-19(31)9-10-26(18,2)28(21,30)23(32)14-27(22,3)29(16,35)24(33)15-39-25(34)17-5-4-6-20(12-17)40(36,37)38;/h4-6,9-10,12-13,16,21-23,32,35H,7-8,11,14-15H2,1-3H3,(H,36,37,38);/t16-,21+,22+,23+,26+,27+,28+,29+;/m1./s1 |

InChI Key |

QPTXTASNUUATEQ-RDWMNNCQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C.[Na] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC(=CC=C5)S(=O)(=O)O)O)C)O)F)C.[Na] |

Origin of Product |

United States |

Chemical Biology and Structure Activity Relationship Sar Investigations

Molecular Architecture and Stereochemical Considerations of Dexamethasone (B1670325) Metasulfobenzoate Sodium

Dexamethasone Metasulfobenzoate Sodium is a complex molecule comprising the steroidal backbone of dexamethasone connected to a metasulfobenzoate moiety via an ester linkage at the C21 position. nih.govnih.gov The core structure is derived from pregnane, a C21 steroid hydrocarbon. The dexamethasone portion is characterized by a pregna-1,4-diene-3,20-dione nucleus with several key substitutions that enhance its glucocorticoid activity: a fluorine atom at the C9α position, a hydroxyl group at the C11β position, and a methyl group at the C16α position. nih.gov

The full chemical name is sodium 3-({2-[(1R,2R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}carbonyl)benzene-1-sulfonate. drugbank.com It has a molecular formula of C29H32FNaO9S and a molecular weight of approximately 598.61 g/mol . drugbank.comfda.govgenome.jp

Stereochemistry is critical to the biological activity of corticosteroids. The dexamethasone structure contains eight defined stereocenters, and its specific spatial configuration is essential for effective binding to the glucocorticoid receptor. fda.govnih.gov The fusion of the tetracyclic rings (A/B, B/C, and C/D) is predominantly trans, creating a relatively flat and rigid structure necessary for receptor interaction. slideshare.net The C16α methyl group is particularly important as it virtually eliminates the mineralocorticoid activity often seen with other corticosteroids. uomustansiriyah.edu.iq The attachment of the metasulfobenzoate group at the C21 hydroxyl position does not alter the stereochemistry of the core steroid. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H32FNaO9S | drugbank.comgenome.jp |

| Molecular Weight | 598.61 g/mol | drugbank.comfda.govgenome.jp |

| Defined Stereocenters | 8 | fda.govnih.gov |

| Hydrogen Bond Acceptor Count | 8 | drugbank.com |

| Hydrogen Bond Donor Count | 2 | drugbank.com |

| Rotatable Bond Count | 6 | drugbank.com |

Impact of Metasulfobenzoate Moiety on Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

Dexamethasone Metasulfobenzoate Sodium is a prodrug, a pharmacologically inactive compound that is converted into its active form, dexamethasone, within the body. nih.govoccams.com The addition of the large, negatively charged metasulfobenzoate moiety at the C21 position fundamentally alters the molecule's interaction with the Glucocorticoid Receptor (GR). medchemexpress.com

The binding of a glucocorticoid to the GR's ligand-binding domain is a highly specific interaction, dependent on the steroid's three-dimensional shape and the presence of key functional groups. rcsb.orgnih.gov The bulky metasulfobenzoate group sterically hinders the prodrug from fitting correctly into the receptor's binding pocket. medchemexpress.com Consequently, Dexamethasone Metasulfobenzoate Sodium itself is expected to have a very low binding affinity for the GR. Its pharmacological activity is contingent upon the in vivo cleavage of the C21 ester bond, which releases the active dexamethasone. nih.gov

This principle is observed in other corticosteroid prodrugs. For instance, dexamethasone palmitate, another ester prodrug, exhibits a 47-fold lower affinity for the glucocorticoid receptor compared to dexamethasone. medchemexpress.com The primary purpose of the metasulfobenzoate moiety is not to interact with the receptor but to modify the compound's physicochemical properties, particularly to increase water solubility for formulation purposes. The selectivity for the GR is an intrinsic property of the parent dexamethasone molecule, which is unmasked upon bioconversion. The essential structural features for high glucocorticoid activity, such as the 3-keto-4-ene A-ring and the 9α-fluoro group, remain part of the core structure, ready to interact with the GR once the promoiety is removed. uomustansiriyah.edu.iqresearchgate.net

Structure-Pharmacokinetic Relationships: Influence of Chemical Modification on Biotransformation and Distribution

The chemical modification of dexamethasone at the C21 position to form the metasulfobenzoate ester profoundly influences its pharmacokinetic profile. The ester linkage serves as a substrate for endogenous esterase enzymes, which hydrolyze it to release active dexamethasone. However, the rate and extent of this biotransformation are dictated by the structure of the metasulfobenzoate promoiety.

A comparative pharmacokinetic study revealed significant differences between Dexamethasone Metasulfobenzoate Sodium (DS) and another water-soluble prodrug, Dexamethasone Phosphate (B84403) (DP). nih.gov The conversion of DS to active dexamethasone was found to be both slow and incomplete, with only about 25% of the administered DS being converted into the active drug. nih.gov This is in contrast to dexamethasone phosphate, which is known to hydrolyze rapidly and more completely in vivo. epa.gov

The half-life for the disappearance of the intact DS prodrug was 5.4 hours after intravenous administration and 7.4 hours after intramuscular administration. nih.gov This slow conversion directly impacts the availability of the active drug. Despite the incomplete conversion, the mean residence time of the liberated dexamethasone was longer after DS administration (10.4-11.6 hours) compared to DP administration (6.1 hours). nih.gov This indicates that the slow, sustained release of dexamethasone from the DS prodrug prolongs its presence in the body. This structure-pharmacokinetic relationship underscores how the stability of the ester linkage in the prodrug is a critical determinant of the resulting pharmacokinetic profile of the active glucocorticoid.

| Parameter | Dexamethasone Metasulfobenzoate (DS) | Dexamethasone Phosphate (DP) | Source |

|---|---|---|---|

| Conversion to Dexamethasone | ~25% (Incomplete) | Rapid and extensive | nih.govepa.gov |

| Prodrug Half-Life (i.v.) | 5.4 hours | ~5.4 minutes | nih.govepa.gov |

| Mean Residence Time of Dexamethasone | 10.4 - 11.6 hours | 6.1 hours | nih.gov |

Design Principles for Glucocorticoid Prodrugs: Theoretical and Experimental Approaches in Steroid Modification

The design of glucocorticoid prodrugs like Dexamethasone Metasulfobenzoate Sodium is a well-established strategy to overcome undesirable pharmaceutical properties of a parent drug, such as poor solubility, instability, or non-ideal pharmacokinetic characteristics. nih.govbohrium.com

Theoretical Approaches: The fundamental principle is to temporarily modify the active drug's structure by attaching a promoiety. occams.com For corticosteroids, the C21 hydroxyl group is an ideal site for modification because it is not directly involved in the anti-inflammatory activity and is sterically accessible for chemical reactions. nih.govnih.gov The theoretical design involves selecting a promoiety that will impart desired characteristics. To improve water solubility, highly polar or ionizable groups are chosen. The metasulfobenzoate group, with its sulfonic acid salt, is an excellent choice for this purpose, transforming the lipophilic dexamethasone into a highly water-soluble salt. youtube.com This allows for the formulation of aqueous solutions for injection or topical use. The linker connecting the promoiety to the drug—in this case, an ester bond—is chosen to be susceptible to cleavage by endogenous enzymes, ensuring the eventual release of the active drug. nih.gov

Experimental Approaches: The theoretical design must be validated through experimental investigation. Once a prodrug is synthesized, its physicochemical properties, such as solubility and stability, are tested in vitro. nih.gov Crucially, its biological performance must be evaluated through pharmacokinetic and pharmacodynamic studies. occams.com The study comparing Dexamethasone Metasulfobenzoate Sodium to Dexamethasone Phosphate is a prime example of the experimental approach. nih.gov Such studies quantify the rate and extent of the prodrug's conversion to the active drug in a biological system, its distribution, and its elimination. nih.gov These experimental findings are essential to confirm whether the prodrug meets its design goals. In the case of Dexamethasone Metasulfobenzoate Sodium, while it successfully achieves the goal of high water solubility, the experimental data revealed its slow and incomplete conversion, which significantly affects its pharmacodynamic profile and potential clinical utility. nih.gov This highlights the iterative nature of prodrug design, where experimental results provide critical feedback for refining theoretical models.

Molecular and Cellular Pharmacodynamics

Glucocorticoid Receptor (GR) Interaction Dynamics and Signal Transduction Pathways

As a glucocorticoid agonist, the primary mechanism of action for dexamethasone (B1670325) begins when the unbound form crosses the cell membrane. ncats.io In the cytoplasm, it binds with high affinity to the specific cytoplasmic glucocorticoid receptor (GR). ncats.iopharmgkb.org This receptor, in its inactive state, is part of a multimeric complex with proteins such as heat shock protein 90 (hsp90). Upon binding dexamethasone, the receptor becomes active, dissociates from this complex, and the newly formed dexamethasone-GR complex translocates into the cell nucleus. pharmgkb.org

Once in the nucleus, the complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. pharmgkb.org This interaction directly modulates the transcription of these genes. Beyond direct DNA binding, the GR can also influence gene expression by interacting with other transcription factors, such as NF-kB and AP-1, a mechanism known as transcriptional interference. nih.gov This prevents them from binding to their respective DNA elements and activating pro-inflammatory genes. Through these pathways, dexamethasone regulates a wide array of genes involved in inflammation, immune response, and cellular proliferation. pharmgkb.org

Genomic Mechanisms: Transcriptional Modulation of Target Genes and Associated Signaling Cascades

The genomic actions of dexamethasone, mediated by the GR, lead to the transcriptional modulation of a large number of target genes, resulting in its potent anti-inflammatory and immunosuppressive effects. This is achieved through two main genomic mechanisms: transactivation and transrepression.

Transactivation: The GR-dexamethasone complex directly binds to GREs to increase the transcription of anti-inflammatory genes. This process is responsible for the synthesis of proteins that inhibit inflammatory pathways.

Transrepression: More central to its anti-inflammatory effect, the GR-dexamethasone complex can repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of numerous inflammatory mediators.

Key target genes and signaling cascades affected by dexamethasone include:

Cytokines and Chemokines: Dexamethasone significantly inhibits the expression of potent inflammatory mediators. It has been shown to decrease the levels of interleukins such as IL-1α, IL-1β, IL-2, IL-5, IL-6, IL-8, and IL-13, as well as tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF).

Enzymes: It suppresses the expression of enzymes involved in inflammatory processes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Adhesion Molecules: The expression of molecules that facilitate the migration of leukocytes to sites of inflammation is also downregulated.

Receptor Expression: Dexamethasone can also modulate the expression of other receptors. For instance, it has been found to transcriptionally increase the expression of the Pregnane X Receptor (PXR), which plays a role in xenobiotic metabolism. In neuroblastoma cells, dexamethasone treatment leads to the interaction of the glucocorticoid receptor with the transcription factor C/EBP-β, resulting in the upregulation of the human norepinephrine (B1679862) transporter gene. mdcalc.com

The table below summarizes the transcriptional modulation of selected target genes by dexamethasone.

Table 1: Examples of Target Genes Modulated by Dexamethasone| Target Gene/Family | Effect of Dexamethasone | Associated Signaling Cascade/Function |

|---|---|---|

| Cytokines (e.g., IL-1, IL-6, TNF-α) | Repression | Pro-inflammatory signaling |

| Chemokines (e.g., CCL2, CCL5) | Repression | Leukocyte recruitment |

| COX-2 | Repression | Prostaglandin synthesis |

| Pregnane X Receptor (PXR) | Activation | Xenobiotic metabolism |

| Norepinephrine Transporter (NET) | Activation | Neurotransmitter reuptake |

Specific Enzyme Inhibition Studies: Case Studies (e.g., SARS-CoV-2 Exonuclease Inhibition by Dexamethasone Metasulfobenzoate Sodium)

Beyond its well-documented anti-inflammatory effects, research has explored the direct interaction of dexamethasone and its derivatives with specific enzymes, including those critical for viral replication.

A notable case study involves the potential inhibition of the SARS-CoV-2 proofreading 3'-5' exoribonuclease (ExoN), an activity performed by the non-structural protein 14 (nsp14). This enzyme is crucial for the virus as it removes mismatched nucleotides incorporated during RNA replication, thereby maintaining genomic integrity and conferring resistance to certain nucleoside analog antiviral drugs. Inhibiting this proofreading function could make the virus more susceptible to mutations and enhance the efficacy of other antiviral agents.

A review of potential inhibitors for the nsp14-ExoN identified dexamethasone metasulfobenzoate as a compound that could potentially inhibit this viral nuclease. nih.gov The suggestion is that by targeting the ExoN enzyme, either directly at its catalytic site or allosterically, the compound could disrupt the viral RNA repair mechanism. nih.gov This presents a distinct mechanism of action from the compound's traditional anti-inflammatory role. While many studies on dexamethasone in the context of COVID-19 focus on its interaction with the viral Spike protein or the host ACE2 receptor to inhibit viral entry, the potential targeting of the viral exonuclease represents a direct antiviral strategy. cancer.govnih.govnih.gov

The table below details findings related to dexamethasone's interaction with SARS-CoV-2 components.

Table 2: Dexamethasone Interaction with SARS-CoV-2 Related Proteins| Target Protein | Interacting Molecule | Finding/Proposed Mechanism | Reference |

|---|---|---|---|

| SARS-CoV-2 nsp14-ExoN | Dexamethasone metasulfobenzoate | Proposed as a potential inhibitor of the viral proofreading exonuclease activity. | nih.gov |

| SARS-CoV-2 Spike Protein (S1) | Dexamethasone | Binds to multiple sites on the S1 subunit, cooperatively inhibiting the S1 interaction with ACE2. | researchgate.net |

| Angiotensin-Converting Enzyme 2 (ACE2) | Dexamethasone | Molecular docking studies show binding to ACE2, which may inhibit the entry of SARS-CoV-2 pseudotyped virus into cells. | nih.gov |

Pharmacokinetic Research and Biotransformation Pathways

Prodrug Activation and Dexamethasone (B1670325) Release Kinetics in In Vitro and In Vivo Models

Dexamethasone metasulfobenzoate sodium is designed as a prodrug to enhance the solubility of dexamethasone. Its therapeutic activity is dependent on its conversion to the active form, dexamethasone.

In vitro studies have demonstrated that the release of dexamethasone from its metasulfobenzoate ester is a critical step for its pharmacological action. The hydrolysis of the ester bond is the primary mechanism of activation. Research indicates that the conversion of dexamethasone metasulfobenzoate sodium to dexamethasone can be slow and incomplete. nih.gov

In vivo models have further elucidated the release kinetics. Following intravenous administration of dexamethasone metasulfobenzoate sodium, only a fraction of the prodrug is converted into active dexamethasone. nih.gov One study reported that approximately 25% of dexamethasone metasulfobenzoate sodium was converted to dexamethasone. nih.gov The half-life of this conversion process was found to be approximately 5.4 hours after intravenous administration and 7.4 hours after intramuscular administration. nih.gov This slow conversion rate results in a longer mean residence time for dexamethasone in the body compared to when dexamethasone phosphate (B84403), another ester prodrug, is administered. nih.gov

The release kinetics of dexamethasone can also be influenced by the formulation. For instance, studies with poly(lactic-co-glycolic acid) (PLGA) microspheres loaded with dexamethasone have shown a triphasic release profile in vitro: an initial burst, a lag phase, and a secondary zero-order release phase. nih.govkinampark.com However, in vivo, the lag phase is often not observed, and the drug release rates are faster, which is speculated to be due to enzymatic activity and other physiological factors that accelerate polymer degradation. nih.govkinampark.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Systems

The ADME profile of dexamethasone metasulfobenzoate sodium is intrinsically linked to its conversion to dexamethasone.

Absorption: As a water-soluble compound, dexamethasone metasulfobenzoate sodium is readily absorbed following parenteral administration.

Distribution: Once converted to dexamethasone, the drug exhibits a moderate volume of distribution. nih.gov Dexamethasone is approximately 77% bound to human plasma proteins in vitro. nih.gov

Metabolism: Dexamethasone itself is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govclinpgx.org The metabolism of the intact dexamethasone metasulfobenzoate sodium ester is less characterized, but its primary metabolic fate is hydrolysis to the active dexamethasone.

Excretion: The excretion of dexamethasone occurs mainly through the urine. nih.gov Less than 10% of the administered dexamethasone is excreted unchanged in the urine. nih.gov

Preclinical studies in various animal models have provided insights into the disposition of dexamethasone. For instance, in mice, co-administration of dexamethasone with other drugs can alter their pharmacokinetic parameters. researchgate.net

Comparative Pharmacokinetic Analysis of Dexamethasone Metasulfobenzoate Sodium with Other Dexamethasone Esters

The pharmacokinetic profile of dexamethasone can be significantly altered by the choice of ester prodrug. A key comparison is often made between dexamethasone metasulfobenzoate sodium and dexamethasone sodium phosphate.

A study directly comparing the two esters found significant differences in their pharmacokinetics. nih.gov The conversion of dexamethasone metasulfobenzoate sodium to dexamethasone was slower and less complete than that of dexamethasone phosphate. nih.gov This resulted in a longer mean residence time for dexamethasone derived from the metasulfobenzoate ester (10.4-11.6 hours) compared to the phosphate ester (6.1 hours). nih.gov

The bioavailability of dexamethasone also varies between different esters. For example, a study on the percutaneous absorption of dexamethasone acetate (B1210297) and dexamethasone sodium phosphate in diabetic rats showed that the more water-soluble phosphate ester had significantly increased permeation through the skin compared to the more lipophilic acetate ester. nih.govtandfonline.com This highlights how the physicochemical properties of the ester can influence its absorption and subsequent bioavailability of the active drug.

| Parameter | Dexamethasone Metasulfobenzoate Sodium | Dexamethasone Phosphate |

| Conversion to Dexamethasone | Slow and incomplete (approx. 25%) nih.gov | Rapid and extensive |

| Mean Residence Time of Dexamethasone | 10.4 - 11.6 hours nih.gov | 6.1 hours nih.gov |

| Half-life of Prodrug Conversion (IV) | 5.4 hours nih.gov | Not explicitly stated, but implied to be rapid |

Influence of Advanced Delivery Systems on Biodistribution and Elimination Profiles in Research Models

Advanced delivery systems have been developed to control the release and targeting of dexamethasone, thereby altering its biodistribution and elimination.

Nanoparticle-based systems have shown promise in modifying the pharmacokinetic profile of dexamethasone prodrugs. For instance, a comparative study of two different dexamethasone prodrug nanomedicines, a HPMA copolymer-based prodrug (P-Dex) and a PEG-based prodrug (PEG-Dex), revealed significant differences in their biodistribution. nih.govresearchgate.netnih.gov P-Dex exhibited significantly higher and more sustained systemic organ and tissue exposure compared to PEG-Dex. nih.govresearchgate.netnih.gov P-Dex showed a sustained presence in the liver, spleen, and adrenal gland, while PEG-Dex was cleared more rapidly from these organs. nih.govresearchgate.netnih.gov These differences were attributed to the distinct molecular weights of the polymer carriers. nih.gov

Biodegradable implants, such as the Ozurdex® system, which is a poly(lactic-co-glycolic acid) (PLGA) implant, provide sustained delivery of dexamethasone to specific sites like the eye. nih.govarvojournals.org These systems are designed to release the drug over an extended period, thereby altering the local and systemic biodistribution and elimination profiles. nih.govarvojournals.org Research on PLGA microspheres has demonstrated that drug release can be modulated by altering the polymer's molecular weight, leading to different in vivo release kinetics. nih.govkinampark.com

The use of nanomicelles has also been explored to enhance the solubility and half-life of hydrophobic drugs like dexamethasone, particularly for ocular delivery. mdpi.com These carriers can encapsulate dexamethasone and modify its release and distribution within the eye. mdpi.com

| Delivery System | Effect on Biodistribution and Elimination | Reference |

| HPMA copolymer-based nanomedicine (P-Dex) | Higher and sustained systemic organ/tissue exposure; sustained presence in liver, spleen, and adrenal gland. | nih.govresearchgate.netnih.gov |

| PEG-based nanomedicine (PEG-Dex) | Quicker clearance from all tissues and organs examined compared to P-Dex. | nih.govresearchgate.netnih.gov |

| Biodegradable PLGA implant (Ozurdex®) | Provides sustained local delivery of dexamethasone, altering local and systemic profiles. | nih.govarvojournals.org |

| PLGA microspheres | Release kinetics can be modulated by polymer molecular weight, affecting in vivo release. | nih.govkinampark.com |

| Nanomicelles | Can enhance solubility and half-life, particularly for ocular delivery. | mdpi.com |

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic (e.g., HPLC) and Spectroscopic Techniques for Dexamethasone (B1670325) Metasulfobenzoate Sodium and Metabolites Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Dexamethasone metasulfobenzoate sodium and its active metabolite, dexamethasone. ejpmr.comscielo.br Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. scielo.brresearchgate.net

A combined HPLC-radioimmunoassay (RIA) procedure has been developed for the simultaneous determination of dexamethasone and its prodrug, dexamethasone-21-sulphobenzoate sodium, in plasma. nih.gov In this method, plasma proteins are first precipitated with acetonitrile. nih.gov The supernatant is then injected into a C18 reversed-phase liquid chromatography system, where fractions containing the prodrug and the active dexamethasone are collected separately. nih.gov The prodrug fraction is hydrolyzed, and both fractions are then quantified using a dexamethasone-specific RIA. nih.gov This method is highly sensitive, with limits of quantification as low as 0.7 ng/mL for the prodrug and 0.3 ng/mL for dexamethasone. nih.gov

Spectroscopic techniques are also widely employed. UV-Vis spectrophotometry is often coupled with HPLC for detection. scielo.bredu.krd The wavelength of maximum absorbance (λmax) for dexamethasone esters is typically found around 240-254 nm. edu.krdnih.govpensoft.net For instance, a method for dexamethasone sodium phosphate (B84403) identified a λmax of 242.5 nm. nih.gov Kinetic spectrophotometric methods have also been developed, based on the catalytic effect of dexamethasone on certain chemical reactions, with the change in absorbance measured over time. nih.gov

Table 1: Examples of HPLC Methods for Dexamethasone and its Esters

| Analyte(s) | HPLC System | Column | Mobile Phase | Detector | Wavelength | Reference |

| Dexamethasone, Dexamethasone-21-sulphobenzoate sodium | Reversed-phase LC | C18 | Acetonitrile/Water (gradient not specified) | Radioimmunoassay (RIA) after fraction collection | N/A | nih.gov |

| Dexamethasone Acetate (B1210297) | HPLC | Lichrospher 100 RP-18 (250 x 4 mm, 5 µm) | Methanol (B129727):Water (65:35 v/v) | UV-Vis | 239 nm | scielo.brpensoft.net |

| Dexamethasone | RP-HPLC | Hypersil C (150 × 4.6 mm, 5μ) | KH2PO4:Methanol (65:35% v/v), pH 3.5 | PDA | 250 nm | researchgate.net |

| Dexamethasone and impurities | RP-HPLC | Zorbax Eclipse XDB C8 | Gradient elution | UV | 239 nm | edu.krd |

Mass Spectrometry-Based Approaches for Structural Elucidation and Metabolite Profiling in Research Samples

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the structural elucidation of metabolites and for comprehensive metabolite profiling. mhlw.go.jpnih.gov LC-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying dexamethasone and its phosphate ester in biological fluids like plasma and cochlear perilymph. nih.gov These methods often use electrospray ionization (ESI) in positive mode to detect the compounds. nih.gov

GC-MS has been used to identify dexamethasone metabolites in human urine. tue.nl For this analysis, derivatives of the metabolites, such as methoxime-trimethylsilyl (MO-TMS) derivatives, are prepared before injection into the system. tue.nl This approach has successfully identified major metabolites, including isomeric 6-hydroxy dexamethasone, and minor metabolites like 20-hydroxy dexamethasone. tue.nl

More advanced metabolomics studies use high-resolution LC-MS platforms to investigate the broader metabolic perturbations caused by dexamethasone administration in research models. nih.govnih.gov These studies have revealed significant changes in various metabolic pathways. For example, in rat models, chronic dexamethasone treatment led to distinctive metabolomic profiles in serum and various tissues. nih.govnih.gov

Table 2: Identified Metabolites and Biomarkers from Mass Spectrometry-Based Profiling

| Analytical Method | Sample Matrix | Identified Metabolite / Biomarker Change | Biological Implication | Reference |

| GC-MS | Human Urine | 6-hydroxy dexamethasone | Major metabolic product via hydroxylation | tue.nl |

| GC-MS | Human Urine | 20-hydroxy dexamethasone | Minor metabolic product via keto-reduction | tue.nl |

| LC-MS/MS | Rat Serum | ↓ Phenylalanine, Lysine, Arginine | Perturbations in gluconeogenesis and protein catabolism | nih.gov |

| LC-MS/MS | Rat Serum | ↑ Tyrosine, Hydroxyproline | Reflects protein catabolism and abnormal bone metabolism | nih.gov |

| LC-MS/MS | Rat Serum | ↑ Very long chain acylcarnitines | Degradation of adipose tissue | nih.gov |

| LC-MS/MS | Rat Serum | ↑ Sorbitol | Activation of the polyol pathway secondary to hyperglycemia | nih.gov |

| CIL LC-MS | Rat Brain, Liver, Kidney | Altered levels of multiple dipeptides | Tissue-specific modulation of peptide metabolism | nih.gov |

In Vitro and Ex Vivo Analytical Techniques for Permeability and Bioreversion Studies

Analytical techniques are crucial for conducting in vitro (e.g., using cell cultures or tissue homogenates) and ex vivo (e.g., using collected biological fluids) studies to assess the permeability and bioreversion of Dexamethasone metasulfobenzoate sodium. Bioreversion refers to the conversion of the inactive prodrug ester back to the pharmacologically active dexamethasone.

The successful execution of these studies hinges on the availability of analytical methods that can simultaneously and selectively quantify both the prodrug and the active parent drug in the same sample. The HPLC/RIA method previously described is well-suited for this purpose, as it was designed for the concurrent determination of dexamethasone-21-sulphobenzoate sodium and dexamethasone in plasma. nih.gov By tracking the concentrations of both compounds over time in an in vitro or ex vivo system, researchers can determine the rate and extent of the prodrug's conversion to its active form.

For analyses in complex biological matrices like vitreous humor, sample preparation is a critical step. edu.krd Ex vivo analytical techniques often involve a sample clean-up procedure to remove interfering substances, such as proteins. Solid-phase extraction (SPE) is a common method for this. For instance, a Waters Sep-Pak C18 cartridge can be used to separate dexamethasone sodium phosphate from vitreous proteins; the protein is eluted with water, while the drug is subsequently eluted with methanol before HPLC analysis. edu.krd Such clean-up steps are essential for ensuring the accuracy and reliability of permeability and bioreversion data.

Method Development and Validation for Research Applications and Impurity Profiling

The development of a new analytical method for research applications is a systematic process that culminates in validation to ensure the method is suitable for its intended purpose. ejpmr.com Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). scielo.bredu.krd

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. scielo.br

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. pensoft.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. edu.krd

For impurity profiling and stability studies, the development of a "stability-indicating" method is required. researchgate.net This involves subjecting the drug substance to forced degradation under various stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to produce potential degradation products. edu.krdresearchgate.net The analytical method must then demonstrate that it can effectively separate the intact drug from these degradation products and any process-related impurities. edu.krdsepscience.com Known impurities for dexamethasone and its esters include Dexamethasone Acetate, Betamethasone, and various degradation products. sepscience.compharmaffiliates.comsimsonpharma.com

Table 3: Example of Validation Parameters for a RP-HPLC Method for Dexamethasone

| Validation Parameter | Result | Reference |

| Linearity Range | 2-10 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.9993 | researchgate.net |

| Precision (RSD) | < 3% | scielo.br |

| Accuracy (Recovery) | 99.98% | researchgate.net |

| Limit of Detection (LOD) | 0.125 µg/mL | pensoft.net |

| Limit of Quantitation (LOQ) | 0.250 µg/mL | pensoft.net |

Pre Clinical Investigations and Mechanistic Elucidation

In Vitro Cellular Models for Assessing Pharmacological Effects

In vitro models are fundamental in delineating the cellular and molecular mechanisms of dexamethasone (B1670325) metasulfobenzoate sodium. These systems allow for a controlled environment to study its direct effects on various cell types.

While specific studies on dexamethasone metasulfobenzoate sodium are not extensively detailed in publicly available literature, the pharmacological activity is attributed to the parent compound, dexamethasone. Dexamethasone is well-documented to exert profound effects on immune cells. It can suppress the proliferation of T lymphocytes and induce their apoptosis. sukl.cz In various culture systems, dexamethasone has been shown to significantly reduce the expression of pro-inflammatory cytokines. wjpmr.com For instance, in macrophage cell lines stimulated with lipopolysaccharide (LPS), dexamethasone effectively inhibits the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). patsnap.com This suppression of cytokine production is a cornerstone of its anti-inflammatory action. wjpmr.compmda.go.jp Dexamethasone also significantly decreases the expression of adhesion molecules like CD11b and CD18 on monocytes and neutrophils, which is critical for their migration to inflammatory sites. medchemexpress.com

Table 1: General Effects of Dexamethasone on Immune Cells and Cytokines in Vitro

| Cell Type | Effect | Key Cytokines/Molecules Affected |

|---|---|---|

| Macrophages | Inhibition of activation and cytokine production | TNF-α, IL-6, IL-1β, COX-2, iNOS patsnap.com |

| T Lymphocytes | Suppression of proliferation, induction of apoptosis | - |

| Neutrophils | Reduced expression of adhesion molecules | CD11b, CD18, CD62L medchemexpress.com |

The mechanism of action of dexamethasone, and by extension its metasulfobenzoate sodium salt, is primarily mediated through the glucocorticoid receptor (GR). patsnap.comnih.gov Upon entering the cell, dexamethasone binds to the cytoplasmic GR, leading to the translocation of the ligand-receptor complex into the nucleus. patsnap.com This complex then interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.com This interaction can either upregulate the transcription of anti-inflammatory genes (transactivation) or downregulate the expression of pro-inflammatory genes (transrepression). patsnap.com

Studies using various cell lines, such as human HeLa cells and A549 lung carcinoma cells, have demonstrated that dexamethasone can induce the expression of genes with anti-inflammatory properties. ncats.io Conversely, it represses the expression of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com The anti-exudative action of dexamethasone has been shown to be preventable by actinomycin (B1170597) D, indicating that its effects are mediated by endogenous substances formed through gene expression. nih.gov

In Vivo Animal Models for Systemic and Localized Pharmacological Evaluation

Animal models are indispensable for evaluating the pharmacological effects of dexamethasone metasulfobenzoate sodium in a complex biological system, assessing both its systemic and localized actions.

In animal models of acute inflammation, such as carrageenin-induced pleurisy in rats, dexamethasone has been shown to inhibit exudate accumulation and the infiltration of inflammatory cells. nih.gov In models of septic shock or inflammatory lung injury induced by lipopolysaccharides (LPS), dexamethasone reduces neutrophilic infiltration and lowers the levels of pro-inflammatory cytokines in lung tissues. patsnap.com These studies demonstrate the potent anti-inflammatory effects of dexamethasone in mitigating severe inflammatory responses. patsnap.com

Dexamethasone metasulfobenzoate sodium is particularly utilized in ophthalmic formulations due to its water solubility, which is a limitation for the parent dexamethasone molecule. jst.go.jp Pre-clinical studies in rabbits have been conducted to evaluate the ocular distribution and safety of formulations containing this compound.

In one study, a 0.1% dexamethasone metasulfobenzoate sodium eye drop solution was used as a control in the safety evaluation of a novel conjunctival ring drug delivery device in rabbits. arvojournals.org Another study involving rabbits investigated a nanoparticle-based ophthalmic formulation of dexamethasone, using a commercially available 0.1% dexamethasone metasulfobenzoate sodium eye drop solution as a comparator. jst.go.jp These studies are critical for understanding the pharmacokinetics and local tolerance of ocularly administered dexamethasone metasulfobenzoate sodium. A study using a sustained drug delivery device in rabbits also employed topical administration of 0.1% dexamethasone metasulfobenzoate sodium as a control. mediproduce.com

Table 2: Pre-clinical Ocular Studies with Dexamethasone Metasulfobenzoate Sodium in Rabbits

| Study Focus | Animal Model | Formulation | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Safety of a novel drug delivery device | New Zealand White Rabbits | 0.1% Dexamethasone Metasulfobenzoate Sodium Eye Drops (Control) | Ocular injury scores were minimal and comparable to the test device. | arvojournals.org |

| Nanoparticle-based formulation | Japanese Albino Rabbits | 0.1% Dexamethasone Metasulfobenzoate Sodium Eye Drops (Comparator) | Served as a benchmark for evaluating the corneal permeability of a novel dexamethasone formulation. | jst.go.jppubcompare.ai |

Comparative Efficacy and Mechanistic Studies in Pre-clinical Settings with Related Compounds

Direct pre-clinical comparative efficacy studies between dexamethasone metasulfobenzoate sodium and other dexamethasone esters like dexamethasone sodium phosphate (B84403) are not extensively reported in the available literature. However, the choice of a particular salt form is often dictated by formulation requirements, such as solubility for ophthalmic solutions. jst.go.jp

A study comparing a novel dexamethasone-monomethyl fumarate (B1241708) conjugate to unconjugated dexamethasone in activated murine macrophages found that the conjugate had a significantly lower IC50 for nitric oxide inhibition, suggesting improved anti-inflammatory activity through conjugation. nih.gov While this study does not directly involve the metasulfobenzoate salt, it highlights that modification of the dexamethasone molecule can significantly alter its preclinical efficacy.

In a rat model of carrageenin-induced pleurisy, dexamethasone was compared to non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and BW755C. Dexamethasone demonstrated a more sustained inhibition of exudate accumulation compared to the NSAIDs. nih.gov

It is generally understood that different salt forms of dexamethasone, such as the metasulfobenzoate, phosphate, and acetate (B1210297), are expected to deliver the same active moiety, dexamethasone, to the site of action. google.com The primary differences lie in their physicochemical properties, which influence their formulation and route of administration. nih.gov

Synthetic Chemistry and Derivatization Strategies

Novel Synthetic Routes for Dexamethasone (B1670325) Metasulfobenzoate Sodium and Related Prodrugs

The synthesis of dexamethasone metasulfobenzoate sodium, a water-soluble prodrug of dexamethasone, involves the esterification of the C21 hydroxyl group of dexamethasone. While specific proprietary synthesis routes are not always fully disclosed in publicly available literature, the general principles of ester formation are well-established. A common strategy for creating such ester prodrugs involves the reaction of the parent alcohol (dexamethasone) with an activated form of the corresponding acid.

One plausible synthetic pathway for dexamethasone metasulfobenzoate sodium involves the use of a reactive intermediate, dexamethasone 21-mesylate (dexamethasone-21-methanesulfonate). This intermediate can be synthesized from dexamethasone and subsequently reacted with the sodium salt of m-sulfobenzoic acid. A patent for a similar compound, the sodium salt of 21-m-sulfobenzoate of prednisolone (B192156), describes a process where the 21-methane sulfonate ester of prednisolone is heated with sodium m-sulfobenzoate in dimethylformamide to yield the final product. researchgate.net This suggests a parallel approach could be employed for the synthesis of dexamethasone metasulfobenzoate sodium.

Other innovative synthetic strategies for dexamethasone prodrugs include:

Carbodiimide (B86325) Chemistry: This method is frequently used to form ester or amide linkages. For instance, dexamethasone can be functionalized with a carboxylic acid group, often by reaction with succinic anhydride, to form dexamethasone-monosuccinate. This intermediate can then be coupled to polymers or other molecules using carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov

2-Iminothiolane (Traut's Reagent) Chemistry: This approach has been utilized to introduce an amino group into dexamethasone, creating a cationic derivative suitable for gene delivery applications. The reaction involves dexamethasone-21-mesylate and spermine (B22157) in the presence of 2-iminothiolane. nih.gov

Solid-Phase Synthesis: This technique allows for the stepwise construction of complex conjugates, such as dexamethasone-peptoid conjugates, on a solid resin support. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This is a controlled radical polymerization technique that can be used to create well-defined polymer-dexamethasone conjugates. nih.gov

The synthesis of various dexamethasone esters, such as dexamethasone 21-sulfate sodium, has also been explored to create colon-specific prodrugs. nih.gov These synthetic modifications are designed to alter the drug's properties, such as its solubility and release profile.

Chemical Modifications for Tailoring Pharmacokinetic and Pharmacodynamic Profiles of Glucocorticoids

Chemical modification of glucocorticoids like dexamethasone is a key strategy to modulate their pharmacokinetic (PK) and pharmacodynamic (PD) properties. The primary goals of these modifications are to improve drug targeting, prolong duration of action, and reduce systemic side effects.

One of the most common modifications is the creation of prodrugs . A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. For dexamethasone, this is often achieved by esterification of the C21 hydroxyl group.

Improving Water Solubility: Dexamethasone itself has low water solubility. Creating water-soluble prodrugs like dexamethasone sodium phosphate (B84403) and dexamethasone metasulfobenzoate sodium facilitates the formulation of aqueous solutions for intravenous or intramuscular administration. nih.gov For example, the introduction of a sulfate (B86663) group to create dexamethasone 21-sulfate sodium significantly lowers the apparent partition coefficient, making it more water-soluble. nih.gov Similarly, the synthesis of amino acid and dipeptide prodrugs of dexamethasone, such as Valine-Valine-dexamethasone, has been shown to dramatically increase aqueous solubility. nih.govarvojournals.org

Enhancing Lipophilicity: Conversely, creating more lipophilic prodrugs can enhance drug loading into lipid-based delivery systems like nanoparticles. Dexamethasone palmitate, a lipophilic prodrug, has been successfully encapsulated into PLGA-PEG nanoparticles with a high drug loading of 7.5%. nih.gov This approach helps to prevent a burst release of the drug upon injection.

Altering Release and Distribution: The choice of the promoiety in a prodrug can significantly impact its conversion to the active drug and its distribution in the body. A study comparing dexamethasone metasulfobenzoate sodium (DS) with dexamethasone phosphate (DP) after intravenous administration found that only about 25% of DS was converted to active dexamethasone. nih.gov This conversion was also slower, with a half-life of 5.4 hours for DS, leading to a longer mean residence time of dexamethasone in the body compared to when administered as DP (10.4-11.6 hours for DS vs. 6.1 hours for DP). nih.gov This demonstrates how the chemical linkage in a prodrug directly influences the pharmacokinetic profile of the released active drug.

Table 1: Comparison of Pharmacokinetic Parameters of Dexamethasone Prodrugs

| Prodrug | Administration Route | Active Dexamethasone Conversion | Prodrug Half-life (t½) | Mean Residence Time (MRT) of Dexamethasone | Reference |

|---|---|---|---|---|---|

| Dexamethasone Metasulfobenzoate Sodium (DS) | Intravenous (IV) | ~25% | 5.4 hours | 10.4-11.6 hours | nih.gov |

| Dexamethasone Metasulfobenzoate Sodium (DS) | Intramuscular (IM) | ~25% | 7.4 hours | 10.4-11.6 hours | nih.gov |

| Dexamethasone Phosphate (DP) | Intravenous (IV) | Not specified, but conversion is rapid | Not specified | 6.1 hours | nih.gov |

These modifications are crucial for developing glucocorticoid therapies that are more targeted and have a more predictable and sustained effect.

Conjugation Chemistry for Advanced Drug Delivery Systems (e.g., Nanoparticle-Based Conjugates)

Conjugating dexamethasone to advanced drug delivery systems, particularly nanoparticles, is a promising strategy to enhance its therapeutic index. These systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to specific tissues, thereby reducing systemic side effects.

Various types of nanoparticles have been explored for the delivery of dexamethasone and its prodrugs, including:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) are commonly used to encapsulate dexamethasone. researchgate.netnih.gov These nanoparticles can be formulated to provide sustained release of the drug. For instance, dexamethasone-loaded PLGA nanoparticles have been prepared with particle sizes ranging from 140-298 nm and encapsulation efficiencies between 52-89%. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. While dexamethasone has been encapsulated in liposomes, achieving high encapsulation efficiency and drug loading can be challenging. nih.gov

Dendrimers: These are highly branched, well-defined macromolecules that can be conjugated to drugs. Dexamethasone has been conjugated to dendrimers for targeted delivery. tandfonline.com

The efficiency of these nanoparticle systems is often evaluated based on their drug loading capacity and encapsulation efficiency . Drug loading refers to the weight percentage of the drug in the nanoparticle, while encapsulation efficiency is the percentage of the initial drug that is successfully incorporated into the nanoparticles.

Table 2: Drug Loading and Encapsulation Efficiency of Dexamethasone in Nanoparticle Systems

| Nanoparticle System | Dexamethasone Form | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| PLGA-PEG Nanoparticles | Dexamethasone Palmitate (DXP) | 7.5% | 75-85% | nih.gov |

| PLGA Nanoparticles | Dexamethasone | Not specified | 52-89% | nih.gov |

| PLGA Microspheres (Formulation 4) | Dexamethasone | Not specified | 103.2% ± 0.4% | researchgate.net |

The surface of these nanoparticles can also be modified with targeting ligands to direct them to specific cells or tissues. For example, antibodies against cell surface receptors that are overexpressed in inflamed tissues can be conjugated to the nanoparticle surface. researchgate.net

The conjugation chemistry employed to attach dexamethasone to these delivery systems is critical. As mentioned earlier, carbodiimide chemistry is a versatile method for forming covalent bonds. nih.gov Another approach involves synthesizing a dexamethasone derivative with a reactive group that can be easily conjugated to the delivery system. For example, dexamethasone can be methacrylated to introduce a polymerizable group, which can then be grafted onto a polymer backbone like chitosan. nih.gov

Characterization of Synthetic Intermediates and Final Compounds for Research Purity

The thorough characterization of synthetic intermediates and the final compound is essential to ensure their identity, purity, and quality for research purposes. A combination of analytical techniques is typically employed for this purpose.

For a compound like dexamethasone metasulfobenzoate sodium, the following characterization methods would be relevant:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of a compound. For dexamethasone, specific proton signals in the ¹H NMR spectrum can be assigned to the different protons in the steroid backbone. chemicalbook.com While experimental NMR data for dexamethasone metasulfobenzoate sodium is not readily available in the public domain, one would expect to see characteristic signals for the metasulfobenzoate moiety in addition to the signals from the dexamethasone core. The successful esterification at the C21 position would be confirmed by a downfield shift of the C21 protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps to confirm its identity. For dexamethasone, the molecular ion peak and characteristic fragment ions can be observed. researchgate.net Predicted LC-MS/MS data for dexamethasone metasulfobenzoate sodium suggests specific fragmentation patterns that could be used for its identification. contaminantdb.ca

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of a compound and for quantifying it in various matrices. A validated HPLC method would be used to separate the final product from any unreacted starting materials or byproducts.

Elemental Analysis: This technique determines the elemental composition (e.g., C, H, N, S) of a compound, which can be compared to the theoretical values to confirm its empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For dexamethasone metasulfobenzoate sodium, one would expect to see characteristic absorption bands for the carbonyl groups, hydroxyl groups, the sulfonate group, and the aromatic ring.

The combination of these analytical techniques provides a comprehensive characterization of the synthetic compounds, ensuring their suitability for further research and development.

Computational and in Silico Approaches in Dexamethasone Metasulfobenzoate Sodium Research

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as dexamethasone (B1670325), and its receptor, primarily the glucocorticoid receptor (GR). nih.gov These methods provide an atomic-level view of the binding process, helping to elucidate the structural basis of the drug's potent anti-inflammatory activity. nih.govtandfonline.com

Research using molecular docking has consistently shown that dexamethasone fits snugly into the ligand-binding domain (LBD) of the glucocorticoid receptor. nih.govrcsb.org The binding is stabilized by a network of specific interactions. For instance, studies have identified key amino acid residues within the GR's active site that form hydrogen bonds with dexamethasone, such as Gln642, Arg611, Asn564, and Thr739. nih.gov These interactions are critical for the conformational changes in the receptor that trigger downstream signaling. patsnap.com

One computational study reported a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol for the dexamethasone-GR complex, indicating a very strong and stable interaction. nih.govnih.gov MD simulations, which model the movement of the complex over time, further confirm the stability of this binding. Simulations run for up to 100 nanoseconds show that the dexamethasone-GR complex reaches a stable conformation, underscoring the integrity of the binding. um.ac.ir

The core dexamethasone structure is responsible for these key interactions. The metasulfobenzoate sodium group, being highly water-soluble, is not expected to directly participate in the hydrophobic binding pocket of the GR. It is anticipated to dissociate from the parent dexamethasone molecule upon administration, allowing the active dexamethasone to bind to the receptor as described in computational models. drugbank.com

| Parameter | Finding | Reference |

|---|---|---|

| Docking Score | -14.7 | nih.govnih.gov |

| Binding Energy (MM-GBSA) | -147.48 kcal/mol | nih.govnih.gov |

| Key Interacting Residues (Hydrogen Bonds) | ASN564 | nih.gov |

| GLN642 | nih.gov | |

| ARG611 | nih.gov | |

| THR739 | nih.gov | |

| MD Simulation Stability | Complex reached relative stability at 0.8 nm after 80,000 ps | um.ac.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glucocorticoid Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orglongdom.org In the field of glucocorticoid research, QSAR studies are used to predict the anti-inflammatory potency and other properties of steroidal derivatives based on their molecular descriptors. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as lipophilicity, electronic properties, and steric (size and shape) factors. nih.gov

For corticosteroids, QSAR models have successfully established correlations between specific structural features and biological outcomes like receptor binding affinity and systemic clearance. nih.gov Key findings from SAR (Structure-Activity Relationship) studies on glucocorticoids, which form the basis of QSAR models, include:

Fluorination at the 9α-position , as seen in dexamethasone, significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq

A double bond between C1 and C2 increases glucocorticoid activity. youtube.com

Methylation at the 16α-position (present in dexamethasone) virtually eliminates mineralocorticoid activity while maintaining potent glucocorticoid effects. youtube.com

A QSAR model for corticosteroids would quantify these structural modifications using molecular descriptors. For Dexamethasone metasulfobenzoate sodium, the core dexamethasone scaffold provides the primary input for predicting its potent glucocorticoid activity. The metasulfobenzoate sodium group would be represented by descriptors related to its high polarity, large size, and charge. In a QSAR model predicting receptor affinity, these descriptors for the substituent would likely show a negative correlation, as bulky, polar groups generally hinder binding to the hydrophobic GR pocket. However, for a QSAR model predicting a property like aqueous solubility, the descriptors for the metasulfobenzoate sodium group would show a strong positive correlation.

One study developed QSAR models for 11 corticosteroids and found significant correlations for properties like relative receptor affinity (R² = 0.977) and systemic clearance (R² = 0.841), demonstrating the predictive power of these computational approaches. nih.gov

| Structural Feature | Effect on Activity | Relevance to QSAR Descriptor |

|---|---|---|

| 9α-Fluoro group | Potentiation of glucocorticoid activity | Electronic descriptors (e.g., electronegativity) |

| 16α-Methyl group | Elimination of mineralocorticoid activity | Steric and lipophilic descriptors |

| Δ¹,⁴-diene system | Enhancement of anti-inflammatory effect | Topological and geometric descriptors |

| Metasulfobenzoate Sodium Ester | Increases water solubility | Polarity, charge, and size descriptors |

In Silico Prediction of ADME Properties and Metabolic Pathways

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential pharmacokinetic challenges early in development. 47.94.85researchgate.net

For dexamethasone, computational tools predict that it is primarily metabolized by the Cytochrome P450 enzyme CYP3A4. nih.govpharmgkb.orgnih.gov This is a critical piece of information for predicting potential drug-drug interactions. The addition of the metasulfobenzoate sodium group to create Dexamethasone metasulfobenzoate sodium is a deliberate chemical modification aimed at altering its ADME profile. Specifically, the esterification with a sulfonic acid group and conversion to a sodium salt dramatically increases the water solubility of the compound.

This modification primarily impacts the "Absorption" phase. While the parent dexamethasone has limited water solubility, the highly soluble salt form is expected to dissolve more readily, which can facilitate its absorption depending on the route of administration. In silico ADME prediction tools would reflect this. A prediction for dexamethasone might show low aqueous solubility, whereas the value for the metasulfobenzoate sodium salt would be significantly higher.

Other predicted properties for the core dexamethasone molecule include moderate plasma protein binding (around 77%) and a terminal half-life of about 4 hours. nih.gov Metabolomics studies, which analyze the metabolic fingerprint of a drug, show that dexamethasone profoundly alters pathways related to amino acids, glucose, and lipids, insights that complement in silico predictions. nih.govfrontiersin.org

| ADME Parameter | Predicted Property / Pathway | Impact of Metasulfobenzoate Sodium Moiety |

|---|---|---|

| Absorption (Solubility) | Low aqueous solubility for parent dexamethasone | Significantly increased aqueous solubility, designed to enhance dissolution |

| Distribution | ~77% bound to plasma proteins nih.gov | Unlikely to significantly alter protein binding once dissociated |

| Metabolism | Primarily metabolized by CYP3A4 nih.govpharmgkb.org | The ester bond is likely cleaved, releasing dexamethasone for metabolism by CYP3A4 |

| Excretion | Less than 10% renal excretion of parent drug nih.gov | The dissociated metasulfobenzoate moiety would be excreted separately |

Network Pharmacology and Systems Biology Approaches for Mechanistic Insights

Network pharmacology and systems biology move beyond the one-drug, one-target paradigm to explore the complex web of interactions a drug has within a biological system. oup.comoup.com For a drug like dexamethasone, which has widespread effects, these approaches are crucial for understanding its pleiotropic actions, both therapeutic and adverse. nih.govbiorxiv.org

These computational methods analyze how dexamethasone, by binding to the glucocorticoid receptor, modulates the expression of a vast number of genes. oup.com It is estimated that glucocorticoids affect the expression of up to 20% of the human leukocyte genome. oup.comoup.com Network analysis identifies key "nodes" and "hubs" in the signaling cascade. For dexamethasone, the GR (coded by the gene NR3C1) is the primary node. pharmgkb.org Activation of GR leads to the upregulation of anti-inflammatory proteins like Annexin A1 (lipocortin) and the downregulation of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comguidetopharmacology.org

Systems biology approaches have revealed that the glucocorticoid signaling network is distinct in different tissues, which helps explain why the hormone can have different effects throughout the body. oup.comoup.com For instance, the network controlling feedback in the hypothalamic-pituitary-adrenal (HPA) axis is different from the networks it influences in metabolic or immune tissues. oup.com This multi-level understanding, derived from computational analysis of gene expression and protein interaction data, provides deep mechanistic insights into how Dexamethasone metasulfobenzoate sodium, through its active dexamethasone component, exerts its powerful and broad-ranging effects. nih.govbiorxiv.org

Emerging Research Areas and Future Perspectives

Exploration of Novel Biological Targets and Unexplored Mechanistic Avenues

While the primary mechanism of dexamethasone (B1670325) involves binding to the cytoplasmic glucocorticoid receptor (GR/NR3C1) and modulating gene expression, current research is venturing beyond this classical pathway. clinpgx.orgncats.io Scientists are exploring non-genomic effects and interactions with other cellular components that could lead to new therapeutic applications.

One area of investigation is the rapid, non-genomic activity of dexamethasone. These effects are mediated by membrane-bound glucocorticoid receptors and can lead to the swift inhibition of T-cell receptor (TCR) signaling. clinpgx.org This mechanism involves multi-protein complexes that include the TCR, GR, and various kinases, suggesting a more immediate mode of immunosuppression than previously understood. clinpgx.org

Another novel target under investigation is the epithelial sodium channel (ENaC). Research in osteoblasts has shown that dexamethasone can modulate the expression of ENaC subunits. nih.gov This interaction appears to be involved in dexamethasone-induced cell differentiation and mineralization, and interestingly, this effect was not blocked by a glucocorticoid receptor antagonist, suggesting a GR-independent mechanism. nih.gov These findings indicate that changes in ENaC activity may play a role in the effects of dexamethasone on bone formation. nih.gov

Table 1: Investigated Non-Classical Mechanisms of Dexamethasone

| Target/Pathway | Observed Effect | Potential Implication | Supporting Research Focus |

|---|---|---|---|

| Membrane-bound Glucocorticoid Receptors (mGCR) | Rapid inhibition of T-cell receptor (TCR) signaling. clinpgx.org | Immediate immunosuppressive actions independent of gene transcription. | Understanding rapid anti-inflammatory and immunosuppressive responses. |

| Epithelial Sodium Channel (ENaC) | Modulation of ENaC subunit expression in osteoblasts. nih.gov | Influence on osteoblast differentiation and mineralization. nih.gov | Investigating glucocorticoid effects on bone metabolism and osteoporosis. |

Advanced Drug Delivery Systems for Enhanced Research Applications and Specific Targeting

The water-soluble nature of dexamethasone metasulfobenzoate sodium makes it an ideal candidate for incorporation into sophisticated drug delivery systems designed to enhance efficacy and target specific tissues. mdpi.com The goal is to overcome the limitations of conventional administration, such as low bioavailability at the target site and the need for frequent application. mdpi.comnih.gov

Research is active in the development of nanoparticle-based systems. Covalently conjugating dexamethasone to polymeric carriers like amphiphilic polypeptides allows for self-assembly into nanoparticles. mdpi.com These systems are being explored for intravitreal delivery to treat posterior eye segment diseases, offering the potential for slower, more sustained drug release compared to simple encapsulation. mdpi.com

Other advanced systems include:

Liposomes: Encapsulating dexamethasone in liposomes can reduce off-target effects. nih.gov Further modification, such as adding an albumin-binding peptide to the liposome (B1194612) surface, aims to leverage endogenous albumin to target inflammatory sites where receptors like SPARC are overexpressed. nih.gov

Electrospun Nanofibers: Biodegradable nanofiber sheets loaded with dexamethasone are being developed for sustained, localized delivery. mdpi.com These scaffolds can be tailored to control the release rate and degradation of the carrier, making them suitable for applications like post-surgical inflammation control. mdpi.com

Hyaluronic Acid (HA) Conjugates: Linker-free HA-dexamethasone conjugates can self-assemble into nanoparticles. mdpi.com These systems exhibit pH-responsive drug release, liberating more dexamethasone in the acidic microenvironment of inflamed tissues. mdpi.com The HA component also naturally targets CD44 receptors, which are often upregulated at sites of inflammation. mdpi.com

Table 2: Advanced Drug Delivery Systems for Dexamethasone

| Delivery System | Carrier Material | Targeting Mechanism | Key Research Finding |

|---|---|---|---|

| Nanoparticles | Amphiphilic polypeptides (e.g., poly(L-glutamic acid-co-D-phenylalanine)). mdpi.com | Passive accumulation (EPR effect); potential for active targeting modifications. | Covalent conjugation provides slower, more sustained release compared to simple encapsulation. mdpi.com |

| Modified Liposomes | Phospholipids with Albumin-Binding Domain (ABD) peptide. nih.gov | Binds to endogenous albumin, which then targets SPARC receptors at inflammation sites. nih.gov | Enhanced accumulation in inflamed joints in preclinical arthritis models. nih.gov |

| Electrospun Nanofibers | Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL)/Gelatin. mdpi.comnih.govresearchgate.net | Localized implantation for sustained release at a specific site. mdpi.com | Demonstrates sustained, zero-order release kinetics, ideal for long-term local therapy. mdpi.com |

Personalized Medicine Approaches in Pre-clinical Research and Biomarker Discovery

The future of glucocorticoid research lies in personalizing therapy to maximize efficacy and minimize adverse effects. Preclinical research is focused on identifying biomarkers and genetic factors that can predict a patient's response to dexamethasone. nih.govmdpi.com

Pharmacogenomics is a key area of this research. Dexamethasone is metabolized primarily by the CYP3A4 and CYP3A5 enzymes. clinpgx.org Genetic variations in these enzymes can influence the drug's pharmacokinetics, suggesting that a patient's genetic profile could be used to tailor treatment. clinpgx.org Furthermore, dexamethasone is an effective inducer of the drug efflux transporter P-glycoprotein (ABCB1), which can affect the pharmacokinetics of other co-administered drugs. clinpgx.org

Biomarker discovery is another critical component. nih.govmdpi.com Proteomic studies, for example, can identify proteins or phosphoproteins whose levels change in response to dexamethasone, potentially serving as indicators of drug efficacy or resistance. nih.gov In oncology, ex vivo drug sensitivity testing on a patient's own tumor cells is a functional approach to personalized medicine. clevelandclinic.org This method allows researchers to assess how tumor cells respond to various drugs, including dexamethasone, to guide clinical decision-making and identify the most effective treatment combinations. clevelandclinic.orgnih.gov

Table 3: Personalized Medicine Strategies in Dexamethasone Research

| Approach | Focus | Example Application | Goal |

|---|---|---|---|

| Pharmacogenomics | Genetic variations in drug metabolism enzymes and transporters. clinpgx.org | Analyzing patient variants in CYP3A4, CYP3A5, and ABCB1 genes. clinpgx.org | To predict individual drug clearance and potential drug-drug interactions. |

| Biomarker Discovery | Identifying molecular indicators of drug response. mdpi.com | Using proteomics to find proteins that correlate with tumor response to dexamethasone. nih.govmdpi.com | To stratify patients and select those most likely to benefit from therapy. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To build a complete picture of how dexamethasone metasulfobenzoate sodium exerts its effects, researchers are increasingly integrating multiple "omics" technologies. nih.gov This systems-biology approach moves beyond a single target to construct a comprehensive network of the drug's influence on genes, proteins, and metabolic pathways. mdpi.com